molecular formula C52H55N4O2+ B8249946 DBCO-Cyanine7

DBCO-Cyanine7

Cat. No.: B8249946
M. Wt: 768.0 g/mol
InChI Key: UITMLXOTDZBDAP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-Cyanine7 is a water-soluble near-infrared fluorescent dye that contains a cycloalkyne moiety. This compound is particularly useful in bioimaging and molecular labeling due to its ability to react with azide groups through a copper-free “click reaction”. The near-infrared fluorescence of this compound allows for deep tissue imaging with minimal background interference, making it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-Cyanine7 typically involves the conjugation of a cyclooctyne derivative (DBCO) with a cyanine dye (Cyanine7). The reaction conditions often include:

    Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to accommodate higher volumes of reactants

    Purification: Techniques such as column chromatography or recrystallization to ensure high purity

    Quality Control: Rigorous testing to confirm the chemical structure and purity of the final product

Chemical Reactions Analysis

Types of Reactions

DBCO-Cyanine7 primarily undergoes:

    Cycloaddition Reactions: Reacts with azides to form stable triazoles

    Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups

Common Reagents and Conditions

    Azides: React with the cycloalkyne moiety of this compound in a copper-free click reaction

    Solvents: Water, DMSO, DMF

    Conditions: Room temperature, no need for copper catalysts

Major Products

    Triazoles: Formed from the reaction with azides

    Substituted Derivatives: Resulting from nucleophilic substitution reactions

Scientific Research Applications

DBCO-Cyanine7 has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules

    Biology: Employed in bioimaging to label and track biomolecules in living organisms

    Medicine: Utilized in diagnostic imaging and targeted drug delivery systems

    Industry: Applied in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of DBCO-Cyanine7 involves its ability to undergo a copper-free click reaction with azides. This reaction forms a stable triazole linkage, allowing for the specific labeling of biomolecules. The near-infrared fluorescence of Cyanine7 enables deep tissue imaging with minimal background interference. The molecular targets include azide-tagged biomolecules, and the pathways involved are primarily related to bioorthogonal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyanine5 DBCO: Another near-infrared fluorescent dye with similar applications but different spectral properties

    Alexa Fluor 750 DBCO: A dye with comparable fluorescence characteristics but different chemical structure

    IRDye 800CW DBCO: Used for similar bioimaging applications but with distinct excitation and emission wavelengths

Uniqueness

DBCO-Cyanine7 stands out due to its:

    Near-Infrared Fluorescence: Allows for deeper tissue imaging with minimal background interference

    Copper-Free Click Reaction: Enables biocompatible labeling without the need for toxic catalysts

    High Water Solubility: Facilitates its use in aqueous biological environments

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H54N4O2/c1-51(2)42-25-16-19-28-45(42)54(5)47(51)30-10-7-6-8-11-31-48-52(3,4)43-26-17-20-29-46(43)55(48)37-21-9-12-32-49(57)53-36-35-50(58)56-38-41-24-14-13-22-39(41)33-34-40-23-15-18-27-44(40)56/h6-8,10-11,13-20,22-31H,9,12,21,32,35-38H2,1-5H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITMLXOTDZBDAP-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H55N4O2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DBCO-Cyanine7
Reactant of Route 2
Reactant of Route 2
DBCO-Cyanine7
Reactant of Route 3
Reactant of Route 3
DBCO-Cyanine7
Reactant of Route 4
Reactant of Route 4
DBCO-Cyanine7
Reactant of Route 5
DBCO-Cyanine7
Reactant of Route 6
Reactant of Route 6
DBCO-Cyanine7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.